HIV-1 Integrase Allosteric Inhibition: Direct 8-Bromo vs. 6-Bromo Head-to-Head Comparison [1]
In a direct comparative study of multi-substituted quinoline ALLINIs, the 8-bromo analog fully retained inhibitory potency against the ALLINI-resistant HIV-1 IN A128T mutant virus, whereas the 6-bromo positional isomer suffered a significant loss of potency against the identical resistant mutant [1]. This result demonstrates a position-specific advantage for the 8-bromo substitution in overcoming clinically relevant drug resistance.
| Evidence Dimension | Retention of antiviral potency against ALLINI-resistant HIV-1 IN A128T mutant virus |
|---|---|
| Target Compound Data | Full effectiveness retained (8-bromo analog) |
| Comparator Or Baseline | Significant loss of potency (6-bromo analog) |
| Quantified Difference | Qualitative but unequivocal: full vs. lost potency |
| Conditions | ALLINI-resistant IN A128T mutant virus; HIV-1 integrase multimerization assay |
Why This Matters
This is the only available direct head-to-head evidence demonstrating a functional advantage of the 8-bromo positional isomer over the 6-bromo isomer in a resistance-relevant biological context, directly informing procurement decisions for antiviral lead optimization programs.
- [1] Courtney D. Glenn, et al. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses, 2022, 14(7), 1466. DOI: 10.3390/v14071466. View Source
